molecular formula C22H19Cl2N3O2 B11982427 2-(2,4-dichlorophenoxy)-N-{2-methyl-4-[(E)-(2-methylphenyl)diazenyl]phenyl}acetamide CAS No. 324072-72-2

2-(2,4-dichlorophenoxy)-N-{2-methyl-4-[(E)-(2-methylphenyl)diazenyl]phenyl}acetamide

Cat. No.: B11982427
CAS No.: 324072-72-2
M. Wt: 428.3 g/mol
InChI Key: YCXWPGYLHSUOPX-UHFFFAOYSA-N
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Description

2-(2,4-dichlorophenoxy)-N-{2-methyl-4-[(E)-(2-methylphenyl)diazenyl]phenyl}acetamide is a synthetic organic compound known for its diverse applications in scientific research. This compound features a complex molecular structure, which includes dichlorophenoxy and diazenyl functional groups, making it a subject of interest in various fields such as chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,4-dichlorophenoxy)-N-{2-methyl-4-[(E)-(2-methylphenyl)diazenyl]phenyl}acetamide typically involves the reaction of 2,4-dichlorophenoxyacetic acid with appropriate amines and diazonium salts. One common method includes the preparation of 2-(2,4-dichlorophenoxy)acetyl chloride by heating 2,4-dichlorophenoxyacetic acid with phosphorous pentachloride . This intermediate is then reacted with 2-methyl-4-[(E)-(2-methylphenyl)diazenyl]aniline under controlled conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing batch or continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

2-(2,4-dichlorophenoxy)-N-{2-methyl-4-[(E)-(2-methylphenyl)diazenyl]phenyl}acetamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amines.

    Substitution: Nucleophilic substitution reactions can occur at the dichlorophenoxy group, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide or other strong bases in polar solvents.

Major Products Formed

The major products formed from these reactions include oxides, amines, and substituted derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

2-(2,4-dichlorophenoxy)-N-{2-methyl-4-[(E)-(2-methylphenyl)diazenyl]phenyl}acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(2,4-dichlorophenoxy)-N-{2-methyl-4-[(E)-(2-methylphenyl)diazenyl]phenyl}acetamide involves its interaction with specific molecular targets and pathways. For instance, it has been shown to selectively inhibit the COX-2 enzyme, leading to anti-inflammatory effects . Additionally, it may interact with other cellular proteins and receptors, modulating various signaling pathways involved in cell proliferation and apoptosis.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 2-(2,4-dichlorophenoxy)-N-{2-methyl-4-[(E)-(2-methylphenyl)diazenyl]phenyl}acetamide is unique due to its specific diazenyl functional group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for targeted research and potential therapeutic applications.

Properties

CAS No.

324072-72-2

Molecular Formula

C22H19Cl2N3O2

Molecular Weight

428.3 g/mol

IUPAC Name

2-(2,4-dichlorophenoxy)-N-[2-methyl-4-[(2-methylphenyl)diazenyl]phenyl]acetamide

InChI

InChI=1S/C22H19Cl2N3O2/c1-14-5-3-4-6-20(14)27-26-17-8-9-19(15(2)11-17)25-22(28)13-29-21-10-7-16(23)12-18(21)24/h3-12H,13H2,1-2H3,(H,25,28)

InChI Key

YCXWPGYLHSUOPX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1N=NC2=CC(=C(C=C2)NC(=O)COC3=C(C=C(C=C3)Cl)Cl)C

Origin of Product

United States

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